molecular formula C15H10Cl2N2O2S B2419748 4-chloro-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 886963-57-1

4-chloro-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2419748
CAS No.: 886963-57-1
M. Wt: 353.22
InChI Key: QBLZMSMHRXIOSL-UHFFFAOYSA-N
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Description

4-chloro-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. It features a benzamide core substituted with a 7-chloro-4-methoxybenzo[d]thiazol-2-yl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product. For instance, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid under specific conditions to form the desired benzamide derivatives .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chloro groups.

    Oxidation and Reduction Reactions: The benzamide core and thiazole ring can be involved in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of the original compound .

Scientific Research Applications

4-chloro-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

4-chloro-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the sixth position in the benzothiazole ring, along with the chloro substituents, contributes to its unique reactivity and potential therapeutic effects .

Properties

IUPAC Name

4-chloro-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2S/c1-21-11-7-6-10(17)13-12(11)18-15(22-13)19-14(20)8-2-4-9(16)5-3-8/h2-7H,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLZMSMHRXIOSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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